
Germaben II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germaben II is a clear, viscous liquid that serves as a complete antimicrobial preservative system with broad-spectrum activity . It is primarily used in personal care products, including soaps, lotions, shampoos, and other body care products . It contains propylene glycol, propylparaben, methylparaben, and diazolidinyl urea .
Synthesis Analysis
Germaben II is a solubilized combination of diazolidinyl urea, methylparaben, and propylparaben . It is effective against both Gram-positive and Gram-negative bacteria, as well as yeast and mold .Physical And Chemical Properties Analysis
Germaben II is a clear, viscous liquid that is readily soluble at a level of 1.0% in both aqueous solutions and oil/water emulsions . It is effective over a broad pH range .Wissenschaftliche Forschungsanwendungen
Germaben II in Cosmetic Preservation
Germaben II, primarily known as a preservative in the cosmetic industry, ensures product safety by preventing microbial growth. The study by Zachariae et al. (2004) delves into the threshold concentrations of diazolidinyl urea (Germall II)–derived formaldehyde, a component of Germaben II, in products like creams, highlighting its role in maintaining product integrity without causing adverse reactions in sensitive individuals. The leave-on face cream formulation was used in a repeated open application test (ROAT) to determine the eliciting threshold concentrations, ensuring the product's safety and effectiveness as a preservative (Zachariae et al., 2004).
Germaben II in Analytical Chemistry
In the field of analytical chemistry, Germaben II components have been employed in novel methodologies for detecting and quantifying substances. For instance, a study used crown ether-modified electrodes for the simultaneous voltammetric determination of heavy metals, showcasing the application of chemical principles, potentially relatable to components similar to those in Germaben II, for precise and simultaneous measurement of substances in complex mixtures (González-Calabuig et al., 2016). Another study by Serrano et al. (2015) further elucidates the application of crown ether-modified electrodes in the detection of metal ions, a methodological approach that resonates with the precision and specificity required in handling components of Germaben II in various analytical procedures (Serrano et al., 2015).
Safety And Hazards
Eigenschaften
CAS-Nummer |
84517-95-3 |
|---|---|
Produktname |
Germaben II |
Molekularformel |
C29H42O15N4 |
Molekulargewicht |
686.68 |
Aussehen |
Clear, viscous liquid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[4-(1-Cyclohexyltetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyltetrazol-5-yl)butyl]-3,4-dihydroquinolin-2-one](/img/structure/B601419.png)

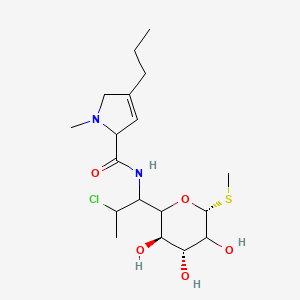
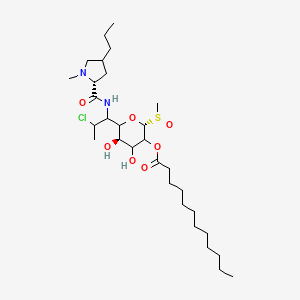

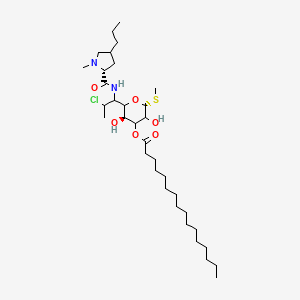
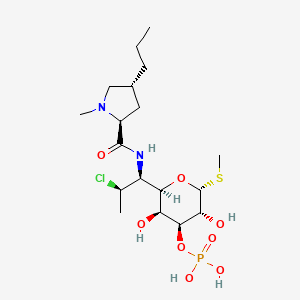
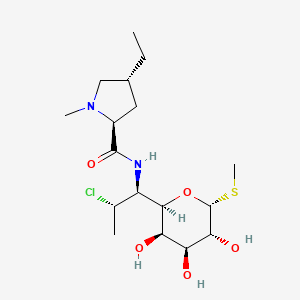

![(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B601439.png)
